molecular formula C16H14F4N2O3 B6201085 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid CAS No. 2703781-02-4

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid

Cat. No.: B6201085
CAS No.: 2703781-02-4
M. Wt: 358.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid is a useful research compound. Its molecular formula is C16H14F4N2O3 and its molecular weight is 358.3. The purity is usually 93.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid involves the reaction of 2-(benzyloxy)-6-fluorobenzoic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetic acid derivative. This derivative is then reacted with a suitable amidine reagent to form the final product.", "Starting Materials": [ "2-(benzyloxy)-6-fluorobenzoic acid", "Trifluoroacetic anhydride", "Amidine reagent" ], "Reaction": [ "Step 1: 2-(benzyloxy)-6-fluorobenzoic acid is dissolved in a suitable solvent and trifluoroacetic anhydride is added to the reaction mixture.", "Step 2: The reaction mixture is heated to a suitable temperature and stirred for a specific time period to allow the reaction to proceed.", "Step 3: The reaction mixture is cooled and the resulting trifluoroacetic acid derivative is isolated by filtration or extraction.", "Step 4: The trifluoroacetic acid derivative is dissolved in a suitable solvent and the amidine reagent is added to the reaction mixture.", "Step 5: The reaction mixture is heated to a suitable temperature and stirred for a specific time period to allow the reaction to proceed.", "Step 6: The reaction mixture is cooled and the resulting product is isolated by filtration or extraction." ] }

CAS No.

2703781-02-4

Molecular Formula

C16H14F4N2O3

Molecular Weight

358.3

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.